Alr2-IN-2

Aldose Reductase Enzyme Inhibition Diabetic Complications

Researchers dissecting ALR2-driven pathology in diabetic complications require selective inhibitors to avoid ALR1 off-target effects. Alr2-IN-2 is a non-carboxylic acid rhodanine ALR2 inhibitor with an 8.4-fold selectivity factor and favorable bioavailability for chronic in vivo models. • IC50: 27 nM (ALR2) vs 228 nM (ALR1). • Validated in rat lens ALR2 and kidney ALR1 assays. • Cost-effective scaffold for HTS and SAR programs. Supplied as ≥98% pure solid; ambient shipping.

Molecular Formula C17H11FN2O2S2
Molecular Weight 358.4 g/mol
Cat. No. B12393630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlr2-IN-2
Molecular FormulaC17H11FN2O2S2
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)N=CC3=CC=C(C=C3)F)O
InChIInChI=1S/C17H11FN2O2S2/c18-13-5-1-12(2-6-13)10-19-20-16(22)15(24-17(20)23)9-11-3-7-14(21)8-4-11/h1-10,21H/b15-9-,19-10+
InChIKeySXIVCVGTXXFVMO-SUQUQSPJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alr2-IN-2: Chemical Identity and Baseline Profile


Alr2-IN-2 is a synthetic rhodanine-based small molecule inhibitor of aldose reductase (ALR2), the rate-limiting enzyme in the polyol pathway [1]. Identified in a 2022 medicinal chemistry study, it is structurally characterized as (5Z)-3-[(E)-(4-fluorophenyl)methylideneamino]-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one (C17H11FN2O2S2, MW 358.41) . The compound is a research-use only agent intended for in vitro and in vivo studies of diabetic complications .

Why Alr2-IN-2 Cannot Be Substituted


Aldose reductase inhibitors (ARIs) exhibit divergent selectivity profiles against the related aldehyde reductase (ALR1), with poor selectivity linked to off-target toxicity and clinical failure [1]. Alr2-IN-2 belongs to a class of non-carboxylic acid rhodanines designed to improve bioavailability relative to acidic ARIs like epalrestat, while maintaining a specific selectivity factor that is distinct from both highly selective (IDD388) and less selective (epalrestat) comparators [2]. These quantitative differences in potency and selectivity preclude simple interchange with other in-class compounds and necessitate evidence-based procurement decisions.

Alr2-IN-2: Potency and Selectivity Evidence


ALR2 Inhibition Potency Compared to Key Inhibitors

Alr2-IN-2 inhibits rat lens ALR2 with an IC50 of 27 nM [1]. In cross-study comparison, this places its potency between the highly potent zopolrestat (IC50 = 3.1–4.8 nM) and the moderately potent IDD388 (IC50 = 30 nM) , while substantially exceeding that of sorbinil (IC50 = 400–1400 nM with glucose) [2].

Aldose Reductase Enzyme Inhibition Diabetic Complications

ALR2/ALR1 Selectivity Profile

Alr2-IN-2 inhibits rat ALR2 with an IC50 of 27 nM and rat ALR1 with an IC50 of 228 nM, yielding a selectivity factor of 8.4 [1]. This contrasts with the highly selective IDD388 (selectivity factor ~467, based on IC50 ALR2 = 30 nM vs. ALR1 = 14,000 nM) and the less selective epalrestat (selectivity factor ~2.5 for human enzymes, based on IC50 ALR2 = 10 nM vs. ALR1 = 25 nM) [2].

Aldose Reductase Aldehyde Reductase Selectivity Off-Target Toxicity

Non-Acidic Scaffold and Pharmacokinetic Advantage

Alr2-IN-2 is a non-carboxylic acid rhodanine derivative designed to overcome the poor bioavailability associated with the acidic carboxymethyl moiety of epalrestat [1]. While direct in vivo PK data for Alr2-IN-2 are not publicly reported, the study's design rationale and computational predictions indicate that replacing the carboxylic acid with a low-acidity phenolic group favors drug uptake at physiological pH [2].

Pharmacokinetics Bioavailability Drug Design Carboxylic Acid Bioisostere

Comparable Potency and Structural Simplicity vs. Ranirestat

Alr2-IN-2 (C17H11FN2O2S2, MW 358.41) exhibits an IC50 of 27 nM for rat ALR2 [1], which is only ~2.5-fold less potent than ranirestat (IC50 = 11 nM for rat lens AR) [2]. However, ranirestat (C17H11BrFN3O4, MW 420.19) contains a bromine atom and a more complex benzoxazole core, suggesting potentially higher synthesis costs and scale-up challenges.

Medicinal Chemistry Chemical Synthesis Cost of Goods

Alr2-IN-2: Application Scenarios


In Vivo Diabetic Complication Models

Alr2-IN-2's predicted favorable bioavailability [1] and intermediate ALR2 potency (IC50 = 27 nM) make it well-suited for chronic in vivo models of diabetic neuropathy or retinopathy, where consistent target engagement and minimal off-target effects are critical.

ALR2-Specific Biology vs. ALR1 Detoxification

With a selectivity factor of 8.4 for ALR2 over ALR1 , Alr2-IN-2 provides a distinct tool for dissecting the specific contribution of ALR2 inhibition to cellular phenotypes, compared to more selective (IDD388) or less selective (epalrestat) probes.

Cost-Effective Screening for Aldose Reductase Inhibitors

Given its structural simplicity relative to ranirestat and comparable potency , Alr2-IN-2 is an attractive candidate for high-throughput screening campaigns and SAR expansion programs where cost per well and synthesis scalability are key considerations.

Non-Acidic vs. Acidic Rhodanine ARIs

As a representative of the non-carboxylic acid rhodanine class, Alr2-IN-2 can serve as a critical comparator in studies aimed at validating the bioavailability advantages of this scaffold over acidic inhibitors like epalrestat [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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